molecular formula C9H12N6O B11884003 8-Morpholino-7H-purin-6-amine

8-Morpholino-7H-purin-6-amine

Cat. No.: B11884003
M. Wt: 220.23 g/mol
InChI Key: RTPOPGGQABIWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Morpholino-7H-purin-6-amine is a chemical compound with the molecular formula C9H12N6O. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is notable for its morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The presence of the morpholine ring imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Morpholino-7H-purin-6-amine typically involves the reaction of a purine derivative with morpholine. One common method is the nucleophilic substitution reaction where a halogenated purine reacts with morpholine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Morpholino-7H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted purines .

Scientific Research Applications

8-Morpholino-7H-purin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Morpholino-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation. This inhibition can affect various cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Uniqueness: The presence of the morpholine ring in 8-Morpholino-7H-purin-6-amine makes it unique compared to other purine derivatives. This structural feature enhances its solubility and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H12N6O

Molecular Weight

220.23 g/mol

IUPAC Name

8-morpholin-4-yl-7H-purin-6-amine

InChI

InChI=1S/C9H12N6O/c10-7-6-8(12-5-11-7)14-9(13-6)15-1-3-16-4-2-15/h5H,1-4H2,(H3,10,11,12,13,14)

InChI Key

RTPOPGGQABIWPE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=NC=NC(=C3N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.